Methyl 5-ethyl-2-pyridine-carboxylate

Descripción general

Descripción

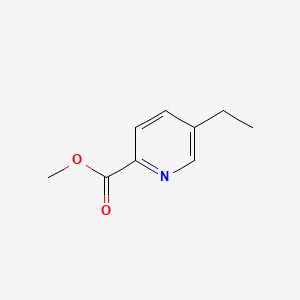

Methyl 5-ethyl-2-pyridine-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the 5-position and a carboxylate ester group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-2-pyridine-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-ethylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.

Industrial Production Methods: Industrial production of this compound often employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method is carried out at elevated temperatures and pressures, typically around 200-300°C and 12-13 MPa, respectively . The use of paraldehyde as a reactant helps manage the reaction and avoid unwanted side reactions .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-ethyl-2-pyridine-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: 5-ethylpyridine-2-carboxylic acid.

Reduction: 5-ethylpyridine-2-methanol.

Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Intermediate in Drug Synthesis : Methyl 5-ethyl-2-pyridine-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of anti-inflammatory agents, anti-cancer drugs, and other therapeutic compounds.

- Biological Activity : Research has indicated that derivatives of this compound exhibit biological activities such as antimicrobial and anti-tumor properties. For instance, studies have shown that certain derivatives can inhibit specific cancer cell lines, making them potential candidates for drug development.

Agrochemical Applications

This compound is also explored for its potential use as an agrochemical:

- Pesticides : The compound has been investigated for its efficacy as a pesticide or herbicide, contributing to sustainable agricultural practices by providing alternatives to conventional chemicals.

Case Studies

- Synthesis and Efficacy : A study published in Chemical & Pharmaceutical Bulletin demonstrated the successful synthesis of this compound derivatives and their subsequent evaluation for biological activity against various pathogens. The results indicated significant antimicrobial effects, suggesting potential applications in pharmaceutical formulations aimed at infectious diseases .

- Clinical Research : Another research project focused on the use of this compound derivatives in clinical trials for cancer treatment. The findings highlighted their role as effective PRMT5 inhibitors, with preliminary results showing a reduction in tumor burden across several malignancies .

Mecanismo De Acción

The mechanism of action of Methyl 5-ethyl-2-pyridine-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparación Con Compuestos Similares

2-methyl-5-ethylpyridine: Similar structure but lacks the ester group.

5-ethylpyridine-2-carboxylic acid: The carboxylic acid derivative of Methyl 5-ethyl-2-pyridine-carboxylate.

2-methyl-5-vinylpyridine: Contains a vinyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a carboxylate ester group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

Methyl 5-ethyl-2-pyridine-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and applications, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl pyridine-2-carboxylate with methylating agents. Various methods have been reported, including:

- Alkylation : Direct alkylation of the carboxylic acid using methyl iodide.

- Condensation Reactions : Utilizing condensation reactions with appropriate aldehydes or ketones under acidic or basic conditions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that compounds with a pyridine nucleus often demonstrate significant antibacterial and antifungal properties due to their ability to interact with microbial enzymes and cell membranes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity (Zone of Inhibition in mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

Studies suggest that the presence of functional groups in the pyridine structure enhances its biological activity, making it a candidate for further drug development .

Antichlamydial Activity

Recent studies have explored the antichlamydial properties of related compounds. While specific data on this compound is limited, derivatives have shown selective activity against Chlamydia species, indicating potential for therapeutic applications in treating infections caused by this pathogen .

Toxicological Profile

The toxicity profile of this compound has been evaluated in various studies. It is crucial to assess both acute and chronic exposure effects to understand its safety for potential therapeutic use.

Table 2: Toxicity Assessment

| Study Type | Findings |

|---|---|

| Acute Toxicity (Rat Model) | No significant adverse effects at low doses . |

| Chronic Exposure | Potential neurotoxic effects observed at high levels . |

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Studies : Research has demonstrated that derivatives of pyridine exhibit varying degrees of antimicrobial activity, which may extend to this compound.

- Mechanism of Action : Investigations into the mechanism suggest that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, though specific mechanisms for this compound remain to be fully elucidated .

- Pharmacological Applications : The compound's potential as a lead in drug development for antimicrobial therapies is being explored, particularly in the context of rising antibiotic resistance .

Propiedades

IUPAC Name |

methyl 5-ethylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRIMSFIKIBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652646 | |

| Record name | Methyl 5-ethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13509-14-3 | |

| Record name | Methyl 5-ethylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.